3-(4-chlorobenzyl)-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C30H32ClN5O3S |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H32ClN5O3S/c1-39-27-6-3-2-5-26(27)35-17-15-34(16-18-35)14-4-13-32-28(37)22-9-12-24-25(19-22)33-30(40)36(29(24)38)20-21-7-10-23(31)11-8-21/h2-3,5-12,19H,4,13-18,20H2,1H3,(H,32,37)(H,33,40) |
InChI Key |
HDDJHFSQDCYGIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core Structure
The 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline scaffold is synthesized through cyclization reactions between substituted 2-aminobenzophenones and thiourea derivatives. As demonstrated by , methyl anthranilate derivatives undergo cyclization with isothiocyanates in pyridine or DMSO to yield 4-oxo-2-thioxo intermediates (Figure 1). For instance, dimethyl aminoterephthalate (6 ) is hydrolyzed to 2-aminoterephthalic acid (15 ), which undergoes selective esterification and subsequent treatment with ammonium isothiocyanate to form the quinazoline intermediate 17 . This intermediate serves as the foundation for further functionalization.
Alternative methods involve the reaction of 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines, as outlined in . These pathways prioritize regioselectivity, ensuring the thioxo group occupies the C2 position. The use of DMSO as a solvent facilitates thermal decomposition of thiourea into carbodiimide and hydrogen sulfide, enabling complementary reduction and cyclization steps .
Introduction of the 4-chlorobenzyl group at the C3 position is achieved via S-alkylation of the 2-thioxo moiety. Intermediate 17 (4-oxo-2-thioxo-1,2-dihydroquinazoline) is reacted with 4-chlorobenzyl chloride or bromide in the presence of a base such as sodium hydroxide or triethylamine (Scheme 1) . For example, in , 2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl chloride is generated by refluxing 22 with thionyl chloride, followed by alkylation with 4-chlorobenzyl halide. The reaction typically proceeds in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen at 60–80°C for 4–6 hours, yielding the 3-(4-chlorobenzyl) derivative with >75% efficiency .
Table 1. Optimization of S-Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 5 hours | Ensures complete alkylation |
Synthesis of the Piperazine-Propylamine Side Chain
The N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) group is introduced through a two-step process:
-
Preparation of 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine :
-
Coupling with Quinazoline-7-carboxylic Acid :
Critical Considerations :
-
Steric hindrance from the piperazine moiety necessitates prolonged reaction times (8–12 hours) .
-
Purification via column chromatography (silica gel, CHCl3:MeOH 9:1) ensures removal of unreacted amine .
Integrated Synthetic Pathway
A consolidated approach combines the above steps:
-
Quinazoline Core Synthesis : Cyclization of 2-aminoterephthalic acid with thiourea in DMSO .
-
S-Alkylation : Treatment with 4-chlorobenzyl bromide in DMF/NaOH .
-
Amidation : Coupling the acid chloride with 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-amine .
Table 2. Spectroscopic Data for Final Compound
Comparative Analysis of Methodologies
Method A (Sequential Functionalization) :
-
Advantages : High purity (>95%), scalability.
-
Disadvantages : Multi-step purification increases time and cost .
Method B (One-Pot Cyclization-Alkylation) :
-
Advantages : Reduced solvent use, faster synthesis.
-
Disadvantages : Lower yield (60–70%) due to side reactions .
Method C (Microwave-Assisted Synthesis) :
Chemical Reactions Analysis
Thioxo (C=S) Group Reactivity
The thioxo group at position 2 of the tetrahydroquinazoline core is a key reactive site. Its electrophilic sulfur atom participates in nucleophilic addition and substitution reactions:
-
Nucleophilic Addition : Reacts with primary amines (e.g., methylamine) to form thioamide derivatives under mild conditions (25–30°C, ethanol solvent).
-
Oxidation : Exposure to oxidizing agents like hydrogen peroxide converts the thioxo group to a carbonyl (C=O), yielding 2-oxo-tetrahydroquinazoline derivatives.
-
Cyclization : In the presence of alkyl halides, intramolecular cyclization can occur, forming fused heterocyclic systems (e.g., thiazolidinones) .
Carboxamide (CONH) Group Reactivity
The carboxamide group at position 7 undergoes hydrolysis and derivatization:
-
Acidic Hydrolysis : Treating with concentrated HCl (reflux, 6–8 hours) cleaves the amide bond, producing 7-carboxylic acid and the corresponding amine.
-
Basic Hydrolysis : Reacts with NaOH (aqueous ethanol, 60°C) to form a carboxylate salt.
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, enhancing lipophilicity .
Piperazine Ring Reactivity
The piperazine moiety attached via a propyl chain exhibits typical secondary amine reactivity:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts, altering physicochemical properties .
-
Acylation : Acetic anhydride acetylates the piperazine nitrogen, forming N-acetylpiperazine derivatives .
-
Protonation : The piperazine nitrogen acts as a weak base (pKa ~7.5), enabling pH-dependent solubility.
4-Chlorobenzyl Substituent Reactivity
The chlorinated aromatic ring undergoes electrophilic substitution:
-
Nitration : Reacts with nitric acid (H2SO4, 0°C) to yield 3-nitro-4-chlorobenzyl derivatives .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine atom with aryl groups .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related quinazolines due to the 2-methoxyphenyl-piperazine chain and thioxo group. Key comparisons include:
Key Research Findings
-
Synthetic Optimization : Multi-step synthesis requires strict temperature control (50–60°C) during piperazine coupling to avoid side reactions.
-
Stability : The compound degrades under prolonged UV exposure, necessitating storage in amber vials.
-
Biological Implications : The thioxo group enhances binding to cysteine protease targets, while the piperazine chain improves blood-brain barrier permeability .
Reaction Conditions and Catalysts
Scientific Research Applications
The compound 3-(4-chlorobenzyl)-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits a range of applications primarily in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include methods such as:
- Amidation : The introduction of amide functional groups to enhance biological activity.
- Cyclization : Formation of cyclic structures that are crucial for the pharmacological properties of the compound.
- Substitution Reactions : Modifying aromatic rings to improve specificity and potency against target biological pathways.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds.
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer activities. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia)
- MCF-7 (Breast Cancer)
Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in these cancer cells .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, the piperazine moiety is known to enhance affinity for serotonin and dopamine receptors, which could lead to applications in treating:
- Anxiety Disorders
- Depression
- Cognitive Impairments
Preliminary studies have indicated that similar compounds can modulate neurotransmitter levels, providing a basis for further investigation into their neuropharmacological effects .
Antimicrobial Activity
There is emerging evidence that compounds related to this structure possess antimicrobial properties. The thioxoquinazoline framework has been associated with antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various pathogens, suggesting potential use in treating infections .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported on a series of synthesized quinazoline derivatives, including the target compound. These derivatives were tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with specific attention to the mechanism involving apoptosis induction through caspase activation .
Case Study 2: Neuropharmacological Screening
In another study focused on piperazine derivatives, researchers evaluated the effects of similar compounds on anxiety-like behaviors in animal models. The results showed that these compounds could significantly reduce anxiety levels, suggesting a promising avenue for developing new anxiolytic medications .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Tetrahydroquinazoline vs. Benzoxazolone/Benzothiazolone Cores
- Target Compound : The tetrahydroquinazoline core incorporates a thioxo group, which may enhance hydrogen-bonding capacity and metabolic stability compared to oxo derivatives .
- Analog (): Compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one 5i replace the tetrahydroquinazoline with benzoxazolone or benzothiazolone cores.
Impact of Thioxo vs. Oxo Groups
Piperazine Substituent Variations
Aryl Group Electronic Effects
- Target Compound : The 2-methoxyphenyl group on piperazine introduces electron-donating methoxy substituents, which may enhance affinity for receptors preferring polar interactions.
- Analog () : The compound 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide substitutes the 2-methoxyphenyl with a 3-chlorophenyl group. The electron-withdrawing chloro substituent could reduce basicity of the piperazine nitrogen, altering pharmacokinetics .
Linker Chain Length
Substituent Effects on Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl and 2-methoxyphenyl groups may enhance its interaction with biological targets. The thioxo group contributes to its chemical reactivity and potential pharmacological properties.
Molecular Formula
- Molecular Formula : C23H30ClN5O2S
- Molecular Weight : 463.03 g/mol
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting key cellular processes such as mitosis. For instance, research on related quinazoline derivatives has shown that they can induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .
- Inhibition of Kinesin Spindle Protein (KSP) : KSP inhibitors prevent proper spindle formation during mitosis, leading to the accumulation of cells in the mitotic phase and subsequent cell death .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Testing for antimicrobial efficacy could be conducted using standard methods such as the disk diffusion method or minimum inhibitory concentration (MIC) assays.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities. Research on related compounds indicates that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Showed moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Investigated neuropharmacological effects, suggesting potential anxiolytic properties in animal models. |
Case Study: Anticancer Efficacy
In a recent study focusing on a related quinazoline derivative, researchers found that treatment led to a significant reduction in tumor size in xenograft models. The compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent .
Case Study: Antimicrobial Screening
A comparative study evaluated several derivatives against Candida albicans and Klebsiella pneumoniae. The results indicated that modifications to the piperazine structure enhanced antifungal activity, suggesting a structure-activity relationship that could be explored further with our target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- The compound can be synthesized via multi-step procedures involving coupling reactions (e.g., amide bond formation using HBTU or BOP as coupling agents) and purification via silica gel chromatography. Key intermediates include piperazine derivatives and functionalized quinazoline cores. Reaction yields (41–85%) depend on solvent choice (e.g., THF for solubility), stoichiometric ratios, and temperature control during condensation steps .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H/13C NMR : Assign proton environments (e.g., piperazine methylene protons at δ 2.48–3.53 ppm) and carbonyl/thioxo groups .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₃₀H₃₈Cl₃N₃O₃ at 604.476 Da) .
- Elemental Analysis : Confirm purity by matching C/H/N percentages to theoretical values (e.g., ±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Receptor Binding Assays : Screen for dopamine D3 receptor antagonism using radioligand displacement (e.g., [³H]spiperone competition) .
- Enzyme Inhibition Studies : Assess interactions with kinases or proteases via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How does the 2-methoxyphenylpiperazine moiety modulate receptor selectivity and binding kinetics?
- The 2-methoxy group enhances π-π stacking with aromatic residues in the D3 receptor’s binding pocket, improving affinity (Ki < 10 nM) compared to dichlorophenyl analogs. Molecular docking studies reveal hydrogen bonding between the methoxy oxygen and Thr119/Ser196 residues .
Q. What strategies improve metabolic stability and pharmacokinetic profiles?
- Trifluoromethyl Substitution : Increases lipophilicity (logP > 3) and reduces CYP450-mediated oxidation .
- Piperazine Modifications : Replacing methyl groups with cyclopropyl or fluorinated alkyl chains enhances plasma half-life in rodent models .
Q. How can contradictions in SAR data between in vitro and in vivo models be resolved?
- Pharmacokinetic Bridging : Compare free plasma concentrations (unbound fraction) with in vitro IC50 values to account for protein binding discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxides or hydroxylated derivatives) contributing to efficacy .
Q. What computational methods predict off-target interactions for this compound?
- Docking Simulations : Screen against the ChEMBL database to identify potential off-targets (e.g., serotonin 5-HT1A or adrenergic α2 receptors) .
- Machine Learning Models : Train on kinase inhibition datasets to prioritize high-risk kinases (e.g., JAK2 or EGFR) for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
